4-Pentenoic Acid Methyl-d3 Ester
Description
4-Pentenoic Acid Methyl-d3 Ester (CAS: 818-57-5, unlabeled parent compound) is a deuterated derivative of methyl 4-pentenoate, where three hydrogen atoms in the methyl group are replaced by deuterium (d3). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as an internal standard or tracer in metabolic studies . The compound retains the reactive α,β-unsaturated ester moiety, enabling participation in conjugate additions, hydroborations, and cross-coupling reactions .
Properties
Molecular Formula |
C₆H₇D₃O₂ |
|---|---|
Molecular Weight |
117.16 |
Synonyms |
Allylacetic Acid Methyl-d3 Ester; Methyl-d3 4-Pentenoate; Methyl-d3 Allylacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3,3-Dimethyl-4-pentenoate (CAS: 63721-05-1)
- Structure: Features two methyl groups at the 3-position of the pentenoate backbone.
- Molecular Formula : C₈H₁₄O₂; Molecular Weight : 142.20 g/mol.
- Applications: Used in organic synthesis for steric hindrance studies. The branching reduces reactivity in nucleophilic additions compared to 4-pentenoic acid methyl-d3 ester .
Methyl 3-(Trimethylsilyl)-4-pentenoate (CAS: 185411-12-5)
- Structure : Incorporates a trimethylsilyl (TMS) group at the 3-position.
- Molecular Formula : C₉H₁₈O₂Si; Molecular Weight : 186.32 g/mol.
- Key Properties : Boiling point 54°C at 5.5 mmHg; the TMS group enhances thermal stability and directs regioselectivity in cycloadditions.
- Applications : Intermediate in silicone-based polymers or protecting-group strategies, contrasting with the deuterated ester’s analytical role .
Ethyl 2-Methyl-4-pentenoate (CAS: 53399-81-8)
- Structure : Ethyl ester with a methyl substituent at the 2-position.
- Molecular Formula : C₈H₁₄O₂; Molecular Weight : 142.20 g/mol.
- Key Properties : Volatile liquid identified in plant volatiles (e.g., Capsicum annuum). The ethyl group increases hydrophobicity compared to methyl esters.
- Applications : Flavor/fragrance industry vs. isotopic labeling in research .
Deuterium Isotope Effects
- The d3-labeled methyl group in this compound introduces kinetic isotope effects (KIEs), slowing reactions involving C-H(D) bond cleavage. This property is exploited in mechanistic studies to track metabolic pathways .
- Non-deuterated analogs (e.g., methyl 3,3-dimethyl-4-pentenoate) lack this feature, making them less suitable for tracer applications.
Hydroboration and Reduction
- This compound undergoes hydroboration with pinacolborane to yield products from both acid reduction and alkene hydroboration. Selectivity is influenced by the absence/presence of catalysts like CoH[PPh(OEt)₂]₄ .
- Methyl 3-(trimethylsilyl)-4-pentenoate shows altered regioselectivity due to the electron-withdrawing TMS group, favoring 1,4-additions over 1,2-additions .
Analytical Chemistry
- This compound serves as a stable isotope-labeled standard in GC-MS for quantifying volatile organic compounds (VOCs) in plant metabolomics .
- Ethyl 2-methyl-4-pentenoate is naturally occurring in Capsicum annuum, aiding in agricultural phenotyping but lacks isotopic versatility .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| This compound | 818-57-5 (unl.) | C₇H₇D₃O₂ | ~133.14 | Methyl-d3, α,β-unsat. | Isotopic tracer, MS |
| Methyl 3,3-Dimethyl-4-pentenoate | 63721-05-1 | C₈H₁₄O₂ | 142.20 | 3,3-Dimethyl | Steric studies |
| Ethyl 2-Methyl-4-pentenoate | 53399-81-8 | C₈H₁₄O₂ | 142.20 | 2-Methyl, ethyl ester | Flavor chemistry |
Table 2: Reactivity Comparison
Research Findings and Industrial Relevance
- Deuterated esters are indispensable in pharmacokinetics for quantifying drug metabolites without interference from endogenous compounds .
- Branched analogs (e.g., methyl 3,3-dimethyl-4-pentenoate) inform material science by elucidating steric effects in polymer crosslinking .
- Plant-derived esters (e.g., ethyl 2-methyl-4-pentenoate) guide agricultural practices by correlating VOC profiles with nitrogen stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
